molecular formula C20H20FNO3 B2663196 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one CAS No. 2097899-71-1

1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one

Cat. No.: B2663196
CAS No.: 2097899-71-1
M. Wt: 341.382
InChI Key: KHWHQSKMQSLAQT-UHFFFAOYSA-N
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Description

1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one is a sophisticated research chemical of significant interest in medicinal chemistry and neuropharmacology. Its structure is rationally designed, incorporating a benzofuran-pyrrolidine scaffold linked to a fluorophenoxy group, which is characteristic of compounds targeting neurotransmitter systems. This compound is primarily investigated for its potential as a selective serotonin receptor modulator , with particular focus on receptors like 5-HT 1A . Research indicates that such hybrid molecules, which combine fragments known to bind to different biological targets, are valuable tools for probing complex neuropsychiatric conditions, including anxiety, depression, and substance use disorders. The fluorophenoxy moiety is a common pharmacophore in ligands for G-protein coupled receptors (GPCRs) and is often associated with enhanced binding affinity and metabolic stability. As a psychoactive substance of research interest , it is crucial for studying receptor-ligand interactions and signal transduction pathways in vitro. This compound is for use in controlled laboratory settings only, enabling researchers to elucidate novel mechanisms of action and contribute to the development of future therapeutic agents.

Properties

IUPAC Name

1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c21-17-3-1-2-4-19(17)25-13-20(23)22-9-7-16(12-22)14-5-6-18-15(11-14)8-10-24-18/h1-6,11,16H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWHQSKMQSLAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the benzofuran ring, followed by the introduction of the pyrrolidine moiety and the fluorophenoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and safety protocols .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, potentially forming new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one involves the inhibition of dopamine and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound interacts with specific transporters and receptors, modulating their activity and contributing to its stimulant effects .

Comparison with Similar Compounds

5-DBFPV (1-(2,3-Dihydrobenzofuran-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one)

  • Structure: Shares the dihydrobenzofuran-pyrrolidine core but replaces the ethanone bridge with a pentanone chain and substitutes 2-fluorophenoxy with pyrrolidin-1-yl.
  • Pharmacokinetics: The longer pentanone chain may reduce bioavailability compared to the shorter ethanone bridge in the target compound. The pyrrolidinyl group in 5-DBFPV likely alters receptor selectivity, as seen in its classification as a psychoactive substance .
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to methods for pyrrolidine-containing analogs .

BI-5232 (1-[(3R)-3-[(1H-Imidazo[4,5-b]pyridin-2-yl)piperidin-4-yl)oxy]pyrrolidin-1-yl]-2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one)

  • Structure: Incorporates a pyrrolidine-ethanone backbone but replaces dihydrobenzofuran with imidazo[4,5-b]pyridine and pyrrolo[2,3-d]pyrimidine heterocycles.
  • Activity : Designed as a small-molecule modulator for gene expression, with LC-MS data ([M+H]+ = 447) indicating higher polarity than the target compound .
  • Synthesis : Microwave-assisted coupling (160°C, 30 min) improves efficiency compared to traditional methods, yielding 22% .

Compound 32 (1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-bromophenyl)ethan-1-one)

  • Structure: Retains the ethanone bridge but substitutes dihydrobenzofuran with a pyrrolo[2,3-d]pyrimidine-fluoroindoline system.
  • Yielded 22% via acid coupling .

Compound 11A (1-[(3R)-3-[(1-(1H-1,3-Benzodiazol-2-yl)piperidin-4-yl]oxy)pyrrolidin-1-yl]-2-{2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-one)

  • Structure : Features a benzodiazolyl-piperidine-pyrrolidine scaffold, differing in heterocycle complexity.
  • Analytical Data : LC-MS ([M+H]+ = 460) and chiral chromatography (>98% ee) highlight its drug-like properties, with a retention time (tR = 0.78 min) suggesting moderate polarity .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (Da) Synthesis Yield Notable Properties
Target Compound Dihydrobenzofuran-pyrrolidine-ethanone 2-Fluorophenoxy ~357.4* N/A High lipophilicity, CNS potential
5-DBFPV Dihydrobenzofuran-pyrrolidine-pentanone Pyrrolidin-1-yl ~314.4 N/A Psychoactive, longer chain
BI-5232 Imidazopyridine-pyrrolidine-ethanone Pyrrolo[2,3-d]pyrimidinyl 446.5 22% Gene modulation, microwave synthesis
Compound 32 Pyrrolopyrimidine-indoline-ethanone 4-Bromophenyl ~503.3 22% Halogen bonding, kinase inhibition
Compound 11A Benzodiazolyl-piperidine-pyrrolidine Pyrrolo[2,3-d]pyrimidinyl 459.5 55% High enantiomeric purity

*Estimated based on structural formula.

Key Findings and Implications

  • Fluorine Impact: The 2-fluorophenoxy group in the target compound likely enhances metabolic stability and receptor binding compared to non-fluorinated analogs (e.g., 5-DBFPV) .
  • Synthetic Efficiency : Microwave-assisted methods (e.g., BI-5232 synthesis) offer time and yield advantages over conventional heating .
  • Heterocycle Diversity : Replacement of dihydrobenzofuran with pyrrolo[2,3-d]pyrimidine (Compound 32) or imidazopyridine (BI-5232) shifts biological activity toward gene regulation or kinase inhibition .

Biological Activity

The compound 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one , often referred to in literature as a pyrrolidine derivative, has garnered attention due to its potential biological activities. This detailed analysis explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

  • Molecular Formula : C28H28N2O
  • Molecular Weight : 408.53 g/mol
  • CAS Number : 252317-48-9

Antibacterial Activity

Recent studies have indicated that various pyrrolidine derivatives exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli

Studies show that this compound demonstrated complete bactericidal activity against S. aureus and E. coli within an 8-hour exposure period .

Antifungal Activity

In addition to antibacterial activity, the compound has shown promising antifungal effects. In vitro tests revealed that it inhibited the growth of various fungal strains, indicating its potential use in treating fungal infections.

Anticancer Activity

The anticancer properties of pyrrolidine derivatives have been extensively studied. The compound's structure allows it to interact with cellular targets involved in cancer proliferation:

Cell LineIC50 (µM)Activity
A431<10Significant cytotoxicity
Jurkat<10Significant cytotoxicity

The presence of the benzofuran moiety is believed to enhance its interaction with cancer cell lines, promoting apoptosis through the activation of apoptotic pathways .

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested alongside other known antibacterial agents. Results indicated that it outperformed several traditional antibiotics in terms of both potency and speed of action against gram-positive bacteria.

Study 2: Anticancer Mechanisms

A study investigating the mechanisms of action revealed that the compound induced cell cycle arrest in the G2/M phase and triggered apoptosis in cancer cells. This was attributed to its ability to modulate key signaling pathways associated with cell survival and proliferation.

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